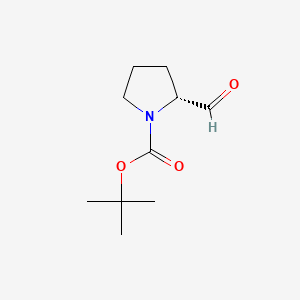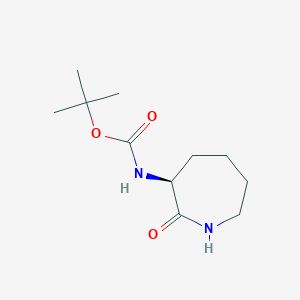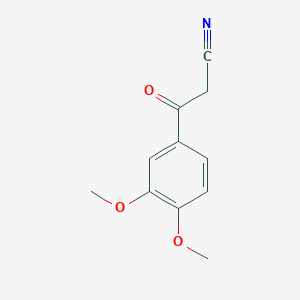
N-Boc-D-プロリナル
概要
説明
N-Boc-D-Prolinal, also known as N-(tert-Butoxycarbonyl)-D-prolinal, is a chemical compound with the molecular formula C10H17NO3. It is a derivative of proline, an amino acid, and is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is used to protect the amino group during chemical reactions.
科学的研究の応用
N-Boc-D-Prolinal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for selective reactions at the amino group.
Biology: N-Boc-D-Prolinal is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Industry: N-Boc-D-Prolinal is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
Target of Action
N-Boc-D-Prolinal is a biochemical reagent . . It’s often used in life science research as a biological material or organic compound .
Mode of Action
It’s known that the compound plays a role in peptide synthesis
Biochemical Pathways
As a reagent used in peptide synthesis , it can be inferred that it may play a role in protein-related pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 21525 , which could influence its bioavailability. It’s also worth noting that the compound has a melting point of 134-137 °C , which could affect its stability and hence its pharmacokinetic properties.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may have an impact on protein structure and function, but specific effects would depend on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-D-Prolinal. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, its optical activity is [α]22/D +60°, c = 2 in acetic acid , indicating that the compound’s activity could be influenced by the pH of its environment.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-D-Prolinal can be synthesized through several methods. One common approach involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-D-proline is then oxidized to N-Boc-D-Prolinal using an oxidizing agent such as Dess-Martin periodinane or pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of N-Boc-D-Prolinal follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-Boc-D-Prolinal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group in N-Boc-D-Prolinal can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield D-prolinal.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: N-Boc-D-proline.
Reduction: N-Boc-D-prolinol.
Substitution: D-prolinal.
類似化合物との比較
N-Boc-D-Prolinal can be compared with other similar compounds, such as:
N-Boc-L-Prolinal: The L-enantiomer of N-Boc-D-Prolinal, which has similar chemical properties but different biological activity due to its stereochemistry.
N-Boc-D-Proline: A related compound where the aldehyde group is replaced by a carboxylic acid group.
N-Boc-D-Prolinol: A reduced form of N-Boc-D-Prolinal where the aldehyde group is reduced to an alcohol.
N-Boc-D-Prolinal is unique due to its specific stereochemistry and the presence of the aldehyde group, which allows for selective reactions and applications in various fields of research.
特性
IUPAC Name |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426548 | |
| Record name | N-Boc-D-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73365-02-3 | |
| Record name | N-Boc-D-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-D-prolinal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)


![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)










